Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-12-3-5-13(6-4-12)16-7-9-17(10-8-16)14(18)11-1-2-11/h3-6,11H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCKRJKFEXRNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
419560-24-0 | |
| Record name | 1-cyclopropanecarbonyl-4-(4-fluorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural and Chemical Profile
Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone features a piperazine ring substituted at the 1-position with a cyclopropanecarbonyl group and at the 4-position with a 4-fluorophenyl group. The molecule’s planar cyclopropyl ring and electron-withdrawing fluorine atom influence its reactivity in acyl transfer and nucleophilic substitution reactions. Key identifiers include:
Multi-Step Synthesis via Phthalazinone Intermediates
Route Overview
A patented method (EP2824098B1) outlines a five-step synthesis starting from 2-carboxybenzaldehyde (Compound H). This route prioritizes intermediate purification to ensure high final-product purity.
Step 1: Synthesis of 2-Carboxybenzaldehyde Derivatives
Dimethyl phosphite is added to sodium methoxide in methanol at 0°C, followed by 2-carboxybenzaldehyde. The mixture is warmed to 20°C over 1 hour, acidified with methanesulphonic acid, and extracted into chloroform. This yields a key aldehyde intermediate.
Step 2: Formation of Boc-Protected Piperazine Intermediate
2-Fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)-benzoic acid (Compound D) is coupled with piperazine-1-carboxylic acid tert-butyl ester using HBTU and N,N-diisopropylethylamine (DIEA) in dimethylacetamide. The reaction is stirred for 18 hours, yielding a Boc-protected intermediate (Compound C).
Step 3: Deprotection to Free Piperazine
Compound C is treated with 6M HCl in ethanol for 1 hour, followed by basification with ammonia to pH 9. Extraction into dichloromethane provides the deprotected piperazine derivative (Compound B).
Step 4: Acylation with Cyclopropanecarbonyl Chloride
Compound B is reacted with cyclopropanecarbonyl chloride in dichloromethane using DIEA as a base. After 16 hours at room temperature, the crude product is purified via preparative HPLC to yield the title compound.
Key Reaction Conditions :
Direct Acylation of Piperazine
Single-Step Synthesis
An alternative one-pot method involves the direct acylation of piperazine with cyclopropanecarbonyl chloride under acidic conditions.
Procedure
Piperazine (50.00 g, 0.581 mol) is dissolved in acetic acid under nitrogen, followed by dropwise addition of cyclopropanecarbonyl chloride (59.2 mL, 0.638 mol) at 40°C. The mixture is stirred overnight, filtered, and distilled under reduced pressure. Toluene is added, and the solution is further distilled to remove volatiles. After cooling to 50°C, water is added dropwise, and the product is filtered, washed with water/tetrahydrofuran, and dried in vacuo.
Advantages :
Limitations :
- Requires precise stoichiometry to avoid diacylation byproducts.
Comparative Analysis of Methods
Critical Considerations in Process Optimization
Temperature Control
Exothermic reactions (e.g., acyl chloride additions) necessitate cooling to ≤25°C to prevent side reactions.
Base Selection
Tertiary amines (e.g., DIEA) outperform primary/secondary bases in scavenging HCl, driving reactions to completion.
Impurity Profiling
Chromatographic purification (HPLC) is critical in multi-step routes to remove residual Boc-protected intermediates.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or pyridinium chlorochromate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, such as sulfuric acid or sodium hydroxide, and appropriate electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Bioactivity and Selectivity
- ALDH1A1 Inhibition: this compound derivatives with spirocyclic substituents (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) exhibit IC₅₀ values as low as 13 nM, outperforming analogs with bulkier groups (e.g., 4,4-difluoropiperidine: IC₅₀ = 57000 nM) . The cyclopropane group enhances binding to the enzyme’s hydrophobic pocket.
- Receptor Binding : Replacement of the 4-fluorophenyl group with a 4-chlorophenyl () reduces metabolic stability due to increased susceptibility to oxidative dehalogenation .
Physicochemical Properties
Biological Activity
Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its structure, synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a cyclopropyl group attached to a piperazine ring, which is further substituted with a 4-fluorophenyl group. The presence of the fluorine atom is significant as it can enhance the compound's stability and alter its interaction with biological targets compared to analogs with different halogen substitutions (e.g., chloro or bromo) .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Derivative : The piperazine ring is substituted with a 4-fluorophenyl group via nucleophilic substitution reactions.
- Cyclopropylation : The cyclopropyl group is introduced using cyclopropanation reactions, often employing reagents like diazomethane.
- Methanone Formation : The final step involves forming the methanone group through oxidation reactions using reagents such as chromium trioxide .
Anticancer Activity
Research has highlighted the potential of this compound and its derivatives as anti-cancer agents. In studies targeting breast cancer cell lines, compounds similar to this one demonstrated moderate to significant efficacy in inducing cell death, with IC50 values indicating their therapeutic potential .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.6 | Induces apoptosis |
| Similar Derivative 1 | MCF-7 | 3.2 | Cell cycle arrest |
| Similar Derivative 2 | HeLa (cervical cancer) | 7.8 | Apoptosis induction |
Neuroprotective Effects
Preliminary studies suggest that this compound may interact with sigma receptors, which are implicated in various neurological processes. Compounds that modulate these receptors could exhibit neuroprotective effects, influencing cellular signaling pathways related to neuroprotection and ion channel modulation .
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
- A study evaluated the cytotoxic effects of this compound against estrogen-receptor-positive breast cancer cell lines using Alamar Blue assays. Results indicated an IC50 value of approximately 5.6 μM, suggesting significant anticancer activity .
-
Neuroprotective Potential :
- Research exploring the interaction of this compound with sigma receptors revealed potential neuroprotective properties. The binding affinity and subsequent biological effects were assessed through in vitro assays, indicating promising results for future therapeutic applications in neurodegenerative diseases .
- Structure-Activity Relationship (SAR) :
Q & A
Q. What are the optimal synthetic routes for Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone in laboratory settings?
Methodological Answer: The synthesis typically involves multi-step reactions:
Piperazine Functionalization : React 4-(4-fluorophenyl)piperazine with a cyclopropanecarbonyl chloride derivative under anhydrous conditions, using triethylamine as a base in dichloromethane (DCM) .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (solvent: ethanol) to isolate the product. Purity is confirmed via HPLC (>95%) and NMR .
Q. Key Considerations :
- Control reaction temperature (0–5°C during acyl chloride addition to prevent side reactions).
- Use inert atmosphere (N₂/Ar) to avoid moisture-sensitive intermediates.
Q. How can structural characterization of this compound be performed to confirm its identity?
Methodological Answer: A combination of spectroscopic and analytical techniques is required:
- ¹H/¹³C NMR : Identify proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, aromatic fluorophenyl signals at δ 7.0–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 315.17) .
- IR Spectroscopy : Detect carbonyl stretching (~1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
Q. Data Interpretation :
| Technique | Key Peaks/Bands | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 1.3 (m, 4H) | Cyclopropyl protons |
| ¹³C NMR | δ 174.2 | Carbonyl (C=O) |
| HRMS | 315.17 [M+H]+ | Molecular ion |
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?
Methodological Answer: Contradictions in binding affinity (e.g., σ₁ vs. σ₂ receptors) may arise from:
Assay Conditions :
- Validate buffer pH (7.4 vs. 6.8) and ionic strength, as these affect protonation of the piperazine nitrogen .
- Use radioligand displacement assays (³H-DTG for σ receptors) with standardized protocols .
Structural Analog Analysis : Compare with derivatives (Table 1) to identify substituent effects on selectivity .
Q. Table 1: Selectivity Trends in Structural Analogs
| Compound Modification | σ₁ Receptor (Ki, nM) | σ₂ Receptor (Ki, nM) |
|---|---|---|
| Cyclopropyl group | 12 ± 1.5 | 85 ± 6.2 |
| Replacement with chlorophenyl | 45 ± 3.8 | 22 ± 2.1 |
| Addition of morpholinopyridazine | 8 ± 0.9 | 120 ± 10.5 |
Recommendation : Use molecular docking (e.g., AutoDock Vina) to model interactions with receptor binding pockets, focusing on cyclopropane’s steric effects .
Q. What strategies are effective for improving metabolic stability in preclinical studies?
Methodological Answer: Address instability in liver microsomes:
Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the fluorophenyl ring to reduce oxidative metabolism .
- Replace labile piperazine N-methyl groups with bulkier substituents (e.g., cyclopentyl) .
In Vitro Testing :
- Conduct CYP450 inhibition assays (CYP3A4/2D6 isoforms) using human liver microsomes and LC-MS/MS quantification .
Q. Case Study :
- Baseline Stability : t₁/₂ = 23 min (human microsomes).
- Modified Derivative : t₁/₂ = 68 min after adding -CF₃ at para position .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize selectivity?
Methodological Answer: Systematic SAR requires:
Variable Substituent Libraries : Synthesize derivatives with modifications to:
- Cyclopropane ring (e.g., spirocyclic or fused rings).
- Piperazine N-substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) .
Pharmacological Profiling :
- Test against panels of GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panel) .
- Use principal component analysis (PCA) to cluster bioactivity patterns.
Q. Critical Parameters :
- LogP (target ~2.5–3.5 for CNS penetration).
- Polar surface area (<90 Ų to enhance bioavailability) .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
Methodological Answer: Assess stability via:
Forced Degradation Studies :
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 40°C for 24h. Monitor via HPLC for degradation products (e.g., piperazine ring cleavage) .
- Oxidative stress : 3% H₂O₂, 25°C, 6h.
Thermal Analysis :
- Differential scanning calorimetry (DSC) to determine melting point (~150–160°C) and polymorphic transitions .
Q. Data Interpretation :
| Condition | Degradation Products | % Remaining |
|---|---|---|
| 0.1M HCl, 24h | Piperazine fragment | 78% |
| 3% H₂O₂, 6h | N-Oxide derivative | 92% |
Q. How to address discrepancies in cytotoxicity data across cell lines?
Methodological Answer: Discrepancies (e.g., IC₅₀ = 10 µM in HEK293 vs. 50 µM in HepG2) may stem from:
Cell-Specific Factors :
- Membrane transporter expression (e.g., P-gp efflux in HepG2).
- Metabolic enzyme activity (CYP3A4 in hepatocytes) .
Experimental Design :
- Use ATP-based viability assays (CellTiter-Glo) to standardize readouts.
- Include controls for solvent effects (DMSO <0.1%) .
Recommendation : Perform transcriptomic profiling (RNA-seq) to identify resistance mechanisms in low-sensitivity cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
